N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that has been studied for its potential as an mTOR inhibitor, which could enhance the efficacy of radiotherapy for hepatocellular carcinoma .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps involves the preparation of N-(5-methylpyridin-3-yl)-3-oxobutanamide (Intermediate 2). This is achieved by mixing 5-methylpyridin-3-amine with methylbenzene in a reactor and stirring until completely dissolved .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold . This structure is crucial for its potency against mTOR.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For instance, one of the steps involves the preparation of N-(5-methylpyridin-3-yl)-3-oxobutanamide (Intermediate 2) by mixing 5-methylpyridin-3-amine with methylbenzene in a reactor .
Applications De Recherche Scientifique
Pharmacological Applications
One significant application of N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives is in the development of new potent and selective human A3 adenosine receptor (AR) antagonists. These compounds have shown low nanomolar affinity and high selectivity toward the A3 AR, making them relevant in studies focused on neuroprotection and counteracting neurotoxicity, such as oxaliplatin-induced apoptosis in rat astrocyte cell cultures (Squarcialupi et al., 2013). This application highlights their potential in neurodegenerative disease research and therapy.
Synthesis and Chemical Properties
The synthesis of this compound derivatives involves innovative chemical methodologies that contribute to the broader field of heterocyclic chemistry. For instance, a study detailed the synthesis and structural refinement of pyrazolo[4,3-d]pyrimidine derivatives to achieve improved receptor-ligand recognition, showcasing the chemical versatility and potential for modification of this compound class (Squarcialupi et al., 2016). Another study provided a one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5- a]pyrimidines, highlighting the synthetic utility of these compounds in the preparation of novel functional fluorophores, indicating their potential use in biological imaging and probe development (Castillo et al., 2018).
Biological Activities
This compound derivatives exhibit a range of biological activities. They have been explored for their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases, acting as phosphodiesterase 1 (PDE1) inhibitors. This showcases their potential in the development of new therapeutic agents for conditions such as schizophrenia and Alzheimer's disease (Li et al., 2016). Additionally, the crystal structure and moderate anticancer activity of a related compound indicate its potential in oncology research (Lu Jiu-fu et al., 2015).
Mécanisme D'action
Target of Action
Compounds like this often target specific enzymes or receptors in the body. For example, some pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial in the regulation of cell cycle and transcription .
Mode of Action
The compound could bind to its target, thereby altering its function. This could lead to changes in cellular processes, such as slowing down cell division in the case of CDK inhibitors .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. In the case of CDK inhibitors, they affect the cell cycle and transcription pathways .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and its specific targets. For example, a CDK inhibitor could slow down or stop the growth of cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-5-10-19-17-11-13(2)21-18-15(12-20-22(17)18)14-8-6-7-9-16(14)23-3/h6-9,11-12,19H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFIBQJYDXXNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.